![molecular formula C9H18ClNO2 B15281976 3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B15281976.png)
3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-8-azabicyclo[321]octan-3-ol hydrochloride is a bicyclic compound with a unique structure that includes a methoxymethyl group and an azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the bicyclic amine with methoxymethyl chloride under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but lacks the methoxymethyl group and the nitrogen atom.
3-Azabicyclo[3.2.1]octan-8-ol: Similar to the target compound but without the methoxymethyl group.
Uniqueness
3-(Methoxymethyl)-8-azabicyclo[321]octan-3-ol hydrochloride is unique due to the presence of the methoxymethyl group and the azabicyclo[321]octane framework
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
3-(methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-6-9(11)4-7-2-3-8(5-9)10-7;/h7-8,10-11H,2-6H2,1H3;1H |
InChI Key |
BFVHMNGGKFGWKQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2CCC(C1)N2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


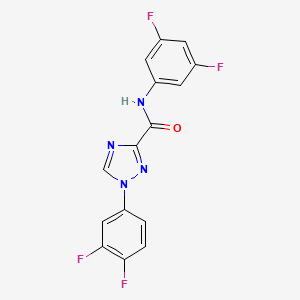
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281903.png)
![4-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B15281912.png)

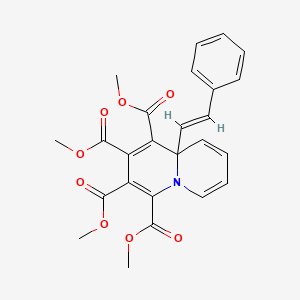
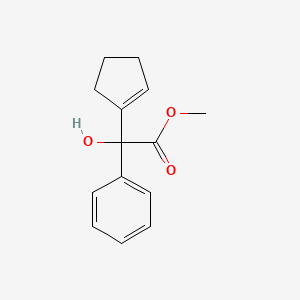
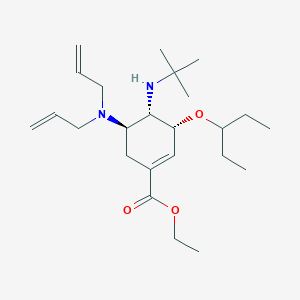
![3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281944.png)
![6-(2,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281948.png)

![2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15281952.png)
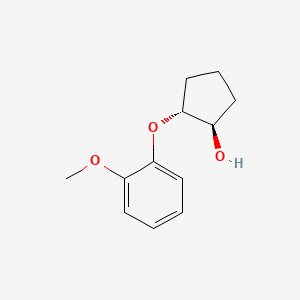
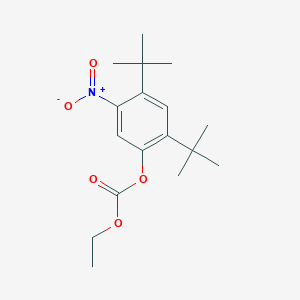
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol](/img/structure/B15281974.png)
